3-(3,4-Dichloro-phenyl)-6,7-dimethoxy-quinoline
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Overview
Description
3-(3,4-Dichloro-phenyl)-6,7-dimethoxy-quinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichloro-phenyl)-6,7-dimethoxy-quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline and 6,7-dimethoxyquinoline.
Condensation Reaction: The key step involves a condensation reaction between 3,4-dichloroaniline and 6,7-dimethoxyquinoline in the presence of a suitable catalyst, such as a Lewis acid or a strong base.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichloro-phenyl)-6,7-dimethoxy-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(3,4-Dichloro-phenyl)-6,7-dimethoxy-quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichloro-phenyl)-6,7-dimethoxy-quinoline involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in key biological processes.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.
Affect Gene Expression: Influence the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate and in organic synthesis.
3,4-Dichloromethylphenidate: A potent stimulant drug with serotonin-norepinephrine-dopamine reuptake inhibition properties.
Uniqueness
3-(3,4-Dichloro-phenyl)-6,7-dimethoxy-quinoline is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds
Properties
Molecular Formula |
C17H13Cl2NO2 |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-6,7-dimethoxyquinoline |
InChI |
InChI=1S/C17H13Cl2NO2/c1-21-16-7-11-5-12(9-20-15(11)8-17(16)22-2)10-3-4-13(18)14(19)6-10/h3-9H,1-2H3 |
InChI Key |
PSUROKVLDMNXCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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